

An In-depth Technical Guide to the Spectroscopic Data of (R)-(+)-Propylene Carbonate

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Compound of Interest

Compound Name: (R)-(+)-Propylene carbonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **(R)-(+)-propylene carbonate**. Detailed experimental protocols, quantitative data organized for clarity, and a visualization of the analytical workflow are presented to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **(R)-(+)-propylene carbonate**. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **(R)-(+)-propylene carbonate** in deuterated chloroform (CDCl_3) exhibits distinct signals corresponding to the methyl (CH_3), methylene (CH_2), and methine (CH) protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectroscopic Data for **(R)-(+)-Propylene Carbonate** in CDCl_3

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃	~1.50	Doublet	~6.3
CH ₂ (Ha)	~4.04	Doublet of Doublets	J(Ha, Hb) \approx 8.5, J(Ha, Hc) \approx 5.9
CH ₂ (Hb)	~4.56	Doublet of Doublets	J(Hb, Ha) \approx 8.5, J(Hb, Hc) \approx 8.2
CH	~4.85	Multiplet	-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of **(R)-(+)-propylene carbonate** in CDCl₃ shows four distinct signals, one for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **(R)-(+)-Propylene Carbonate** in CDCl₃[\[1\]](#)

Carbon Atom	Chemical Shift (δ , ppm)
CH ₃	~19.4
CH	~67.5
CH ₂	~74.9
C=O	~155.5

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **(R)-(+)-propylene carbonate** by measuring the absorption of infrared radiation at specific vibrational frequencies.

IR Spectroscopic Data

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a hallmark of the cyclic carbonate structure. Other significant absorptions are attributed to C-H and C-O stretching and bending vibrations.^[2]

Table 3: IR Spectroscopic Data for **(R)-(+)-Propylene Carbonate**

Vibrational Frequency (cm ⁻¹)	Assignment
~2990	C-H stretch (CH ₃ , asymmetric)
~2930	C-H stretch (CH ₂ , asymmetric)
~1795	C=O stretch (carbonyl) ^{[2][3]}
~1480, 1400	CH ₂ scissoring, CH ₃ deformation
~1180, 1080, 1050	C-O stretch
~780	Ring deformation

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: A sample of **(R)-(+)-propylene carbonate** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer:** A high-resolution NMR spectrometer, such as a Bruker Avance 500 MHz instrument.
- ¹H NMR:** The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically necessary.

FT-IR Spectroscopy Protocol

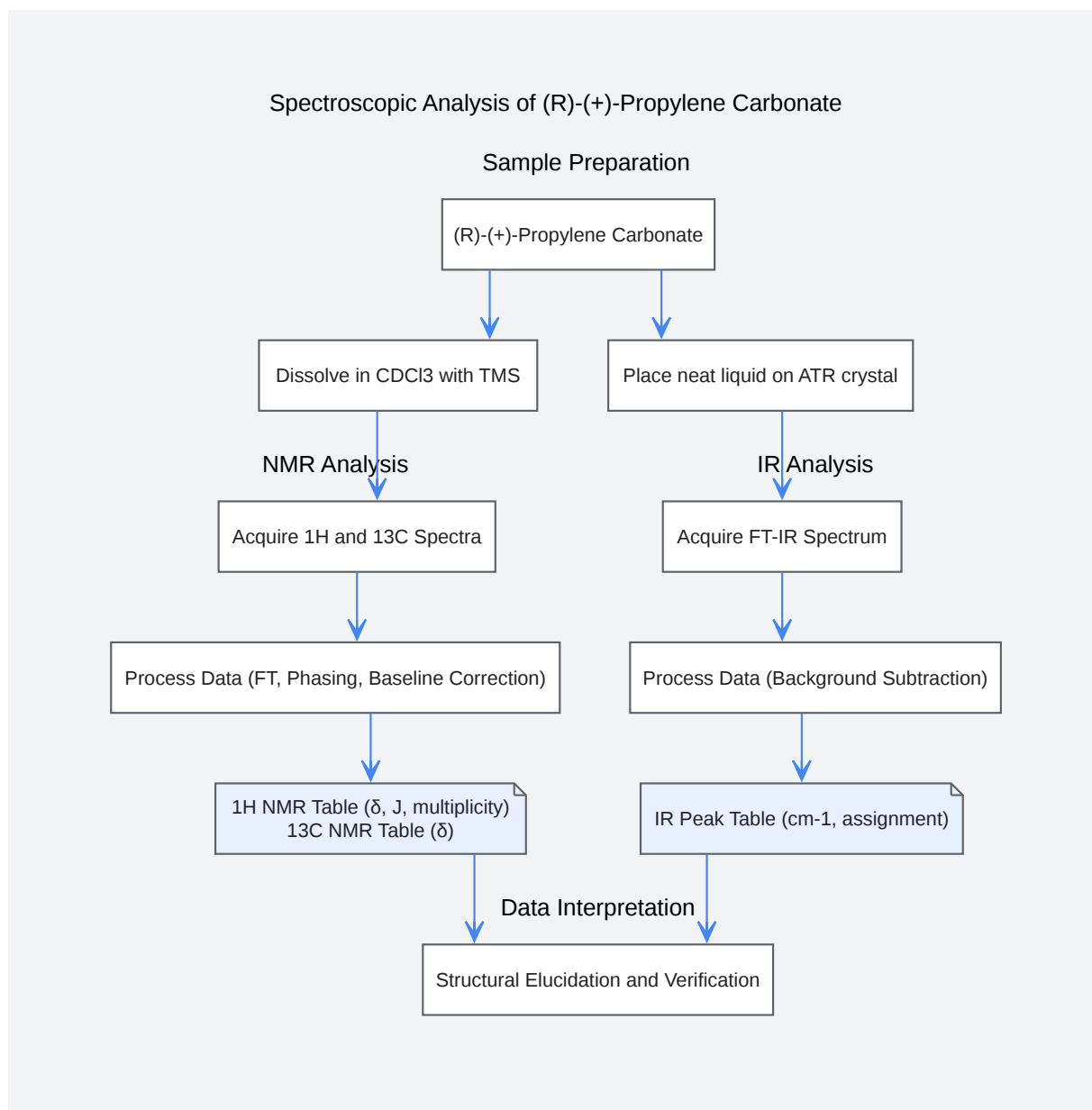
Sample Preparation: For a liquid sample like **(R)-(+)-propylene carbonate**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond).

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Measurement Mode: Attenuated Total Reflectance (ATR).
- Procedure:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - A small drop of the **(R)-(+)-propylene carbonate** sample is placed on the crystal, ensuring full coverage.
 - The sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Typically, multiple scans are co-added to improve the signal-to-noise ratio.

Workflow Visualization

The logical flow of spectroscopic analysis for **(R)-(+)-propylene carbonate** is depicted in the following diagram.



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Spectroscopic analysis workflow for **(R)-(+)-propylene carbonate**.

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